molecular formula C41H49N3O7 B13677693 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide

3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide

Cat. No.: B13677693
M. Wt: 695.8 g/mol
InChI Key: ACJBHQOAHDTKJG-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide is a complex organic compound that features a benzamide core with benzyloxy and Boc-amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of benzoic acid derivatives with amines under conditions that facilitate amide bond formation.

    Introduction of Benzyloxy Groups: Benzyloxy groups are introduced through etherification reactions, where benzyl alcohol reacts with the benzamide core in the presence of a suitable catalyst.

    Protection and Deprotection Steps: The Boc-amino group is introduced using tert-butoxycarbonyl chloride in the presence of a base. This step may require subsequent deprotection to reveal the free amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzyloxy groups may yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and Boc-amino groups may facilitate binding to specific sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibenzyloxybenzaldehyde: Shares the benzyloxy groups but lacks the Boc-amino and Cbz-amino groups.

    N-Benzylbenzamide: Similar benzamide core but different substituents.

Uniqueness

3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide is unique due to its combination of benzyloxy, Boc-amino, and Cbz-amino groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C41H49N3O7

Molecular Weight

695.8 g/mol

IUPAC Name

benzyl N-[3-[[3,4-bis(phenylmethoxy)benzoyl]amino]propyl]-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate

InChI

InChI=1S/C41H49N3O7/c1-41(2,3)51-39(46)43-24-13-14-26-44(40(47)50-31-34-20-11-6-12-21-34)27-15-25-42-38(45)35-22-23-36(48-29-32-16-7-4-8-17-32)37(28-35)49-30-33-18-9-5-10-19-33/h4-12,16-23,28H,13-15,24-27,29-31H2,1-3H3,(H,42,45)(H,43,46)

InChI Key

ACJBHQOAHDTKJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN(CCCNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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